3-[2-(Methylamino)ethyl]-1,3-thiazolidine-2,4-dione 3-[2-(Methylamino)ethyl]-1,3-thiazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC17759825
InChI: InChI=1S/C6H10N2O2S/c1-7-2-3-8-5(9)4-11-6(8)10/h7H,2-4H2,1H3
SMILES:
Molecular Formula: C6H10N2O2S
Molecular Weight: 174.22 g/mol

3-[2-(Methylamino)ethyl]-1,3-thiazolidine-2,4-dione

CAS No.:

Cat. No.: VC17759825

Molecular Formula: C6H10N2O2S

Molecular Weight: 174.22 g/mol

* For research use only. Not for human or veterinary use.

3-[2-(Methylamino)ethyl]-1,3-thiazolidine-2,4-dione -

Specification

Molecular Formula C6H10N2O2S
Molecular Weight 174.22 g/mol
IUPAC Name 3-[2-(methylamino)ethyl]-1,3-thiazolidine-2,4-dione
Standard InChI InChI=1S/C6H10N2O2S/c1-7-2-3-8-5(9)4-11-6(8)10/h7H,2-4H2,1H3
Standard InChI Key YROMLXWCVABHMX-UHFFFAOYSA-N
Canonical SMILES CNCCN1C(=O)CSC1=O

Introduction

Structural and Molecular Characteristics

Chemical Identity

3-[2-(Methylamino)ethyl]-1,3-thiazolidine-2,4-dione (CAS No. 1864074-02-1) is a bicyclic organosulfur compound with the molecular formula C₆H₁₁ClN₂O₂S and a molecular weight of 210.68 g/mol. Its IUPAC name, 3-[2-(methylamino)ethyl]-1,3-thiazolidine-2,4-dione hydrochloride, reflects the presence of a protonated methylamino group and a hydrochloride counterion. The structure comprises a five-membered thiazolidine ring fused with two ketone groups at positions 2 and 4, while the methylaminoethyl substituent at position 3 introduces basicity and hydrogen-bonding capacity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₁ClN₂O₂S
Molecular Weight210.68 g/mol
LogP (Partition Coefficient)Estimated 1.2–1.8 (calculated)
Water SolubilityModerately soluble (≥10 mg/mL)

The logP value suggests moderate lipophilicity, enabling membrane permeability while retaining aqueous solubility for biological activity. The hydrochloride salt form enhances stability and bioavailability, a common strategy in drug design.

Synthetic Methodologies

Core Thiazolidinedione Synthesis

The thiazolidine-2,4-dione scaffold is typically synthesized via cyclization reactions. A representative approach involves:

  • Condensation of thiourea with diethyl oxalacetate to form a thiazolidine intermediate.

  • Acid-catalyzed ring closure to yield the 2,4-dione structure .

Table 2: Optimized Reaction Conditions

ParameterValueYield
Temperature50–60°C85%
SolventAcetone-
Reaction Time12 hours-

This method achieves an 85% yield under mild conditions, minimizing side reactions such as over-alkylation . Alternative routes employing iodomethane or other alkylating agents may vary in efficiency but follow similar mechanistic principles .

Biological Activity and Mechanism

PPAR-γ Agonism and Insulin Sensitization

As a thiazolidinedione derivative, the compound exhibits peroxisome proliferator-activated receptor gamma (PPAR-γ) agonism, a hallmark mechanism for antidiabetic agents . PPAR-γ activation induces adipocyte differentiation and enhances insulin-dependent glucose uptake in adipose tissue. Comparative studies with rosiglitazone and pioglitazone suggest that structural modifications, such as the methylaminoethyl group, may fine-tune receptor binding affinity and downstream transcriptional activity.

In Vitro and In Vivo Efficacy

Source reports that analogs of 3-[2-(Methylamino)ethyl]-1,3-thiazolidine-2,4-dione demonstrate:

  • EC₅₀ = 0.00054 µM for insulin-induced triglyceride accumulation in 3T3-L1 adipocytes, surpassing rosiglitazone (EC₅₀ = 0.0012 µM).

  • ED₂₅ = 0.020 mg/kg/day for blood glucose reduction in KKAy mice, indicating potent hypoglycemic activity.

These findings align with structure-activity relationship (SAR) studies, where electron-donating substituents on the side chain enhance PPAR-γ binding .

Analytical Characterization

Spectroscopic Data

Comprehensive analytical profiling ensures compound identity and purity:

Table 3: Spectroscopic Signatures

TechniqueKey SignalsSource
¹H NMR (DMSO-d₆)δ 3.15 (s, 3H, CH₃), δ 4.25 (t, 2H, CH₂)
IR (KBr)1720 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N)
Mass Spectrometrym/z 210.68 [M+H]⁺

The ¹H NMR spectrum confirms the methylaminoethyl side chain through distinct singlet (CH₃) and triplet (CH₂) resonances. IR stretches at 1720 cm⁻¹ and 1650 cm⁻¹ validate the thiazolidinedione carbonyl groups.

Future Research Directions

  • Structural Optimization: Investigating substituents on the methylaminoethyl group to enhance selectivity for PPAR-γ subtypes .

  • Combination Therapies: Pairing with metformin or SGLT2 inhibitors to synergize glucose-lowering effects.

  • Targeted Delivery Systems: Developing nanoparticle formulations to reduce off-target effects.

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